molecular formula C10H14 B1211182 1,2,3,5-Tetramethylbenzene CAS No. 527-53-7

1,2,3,5-Tetramethylbenzene

Cat. No. B1211182
CAS RN: 527-53-7
M. Wt: 134.22 g/mol
InChI Key: BFIMMTCNYPIMRN-UHFFFAOYSA-N
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Description

1,2,3,5-Tetramethylbenzene, also known as TMB, is an organic compound that has been used in a variety of scientific research applications. It has a unique structure that allows it to be synthesized in a variety of ways and has the ability to interact with other compounds in a variety of ways. This makes it an ideal compound for research purposes and it has been used to study a variety of biochemical and physiological effects.

Scientific Research Applications

Application 1: Environmental Science and Pollution Research

  • Summary of the Application: 1,2,4,5-Tetramethylbenzene (1,2,4,5-TeMB), a type of volatile organic compound (VOC), is present in oily wastewater and can undergo substitution, abstraction, and addition reactions with OH radicals in the atmosphere and wastewater .
  • Methods of Application or Experimental Procedures: The study involved the calculation of potential energy surfaces (PESs) in the gas and aqueous phase. The dominant channel was H abstraction from the benzene ring, and the subdominant one was OH radical addition to the benzene ring .
  • Results or Outcomes: The total reaction rate constant was calculated to be 2.36×10 −10 cm 3 molecule −1 s −1 at 1 atm and 298 K in the atmosphere, which agrees well with the experimental data. The total rate constant in the aqueous phase is much lower than that in the gas phase .

Application 2: Manufacturing Curing Agents, Adhesives, Coating Materials

  • Summary of the Application: 1,2,4,5-Tetramethylbenzene is used as a precursor to pyromellitic dianhydride, which is used for manufacturing curing agents, adhesives, coating materials .
  • Results or Outcomes: The outcomes of this application are the production of curing agents, adhesives, and coating materials .

Application 3: Preparation of 1,2,34-tetramethyl benzene-5-chlorosulfonyl chloride

  • Summary of the Application: 1,2,3,4-Tetramethylbenzene is used as a starting material in the preparation of 1,2,34-tetramethyl benzene-5-chlorosulfonyl chloride .
  • Methods of Application or Experimental Procedures: The compound is prepared by reacting 1,2,3,4-Tetramethylbenzene with chlorosulfonic acid .
  • Results or Outcomes: The outcome of this application is the production of 1,2,34-tetramethyl benzene-5-chlorosulfonyl chloride .

Application 4: Separation Techniques

  • Methods of Application or Experimental Procedures: The compound is used on a Newcrom R1 HPLC column for separation .
  • Results or Outcomes: The outcome of this application is the successful separation of complex mixtures .

Application 5: Genetic Toxicity Evaluation

  • Summary of the Application: 1,2,3,5-Tetramethylbenzene is used in genetic toxicity evaluation, specifically in the Salmonella/E.coli Mutagenicity Test or Ames Test .
  • Methods of Application or Experimental Procedures: The compound is tested for its mutagenic potential using the Ames test .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Application 6: Thermodynamic Property Data Collection

  • Summary of the Application: 1,2,3,5-Tetramethylbenzene is used in the collection of critically evaluated thermodynamic property data for pure compounds .
  • Methods of Application or Experimental Procedures: The compound’s thermodynamic properties are evaluated using the NIST ThermoData Engine software package .
  • Results or Outcomes: The outcome of this application is a high-quality copy of the Database of thermodynamic property data .

Application 7: Gas Chromatography

  • Summary of the Application: 1,2,3,5-Tetramethylbenzene is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
  • Methods of Application or Experimental Procedures: The compound is used as a standard or reference in gas chromatography .
  • Results or Outcomes: The outcome of this application is the successful separation and analysis of volatile compounds .

Application 8: NIST Standard Reference Data

  • Summary of the Application: 1,2,3,5-Tetramethylbenzene is used in the collection of critically evaluated thermodynamic property data for pure compounds .
  • Methods of Application or Experimental Procedures: The compound’s thermodynamic properties are evaluated using the NIST ThermoData Engine software package .
  • Results or Outcomes: The outcome of this application is a high-quality copy of the Database of thermodynamic property data .

properties

IUPAC Name

1,2,3,5-tetramethylbenzene
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InChI

InChI=1S/C10H14/c1-7-5-8(2)10(4)9(3)6-7/h5-6H,1-4H3
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InChI Key

BFIMMTCNYPIMRN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C(=C1)C)C)C
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Molecular Formula

C10H14
Record name 1,2,3,5-TETRAMETHYLBENZENE
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DSSTOX Substance ID

DTXSID6026119
Record name 1,2,3,5-Tetramethylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

1,2,3,5-tetramethylbenzene appears as a pale yellow to white liquid with a camphor-like odor. Flash point 165 °F. Less dense than water and only negligibly soluble in water. Slightly irritates the skin and eyes. Slightly toxic by ingestion but may irritate the mouth, throat and gastrointestinal tract., Pale yellow to white liquid with a camphor-like odor; [CAMEO]
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Boiling Point

388.4 °F at 760 mmHg (USCG, 1999)
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Flash Point

146 °F (USCG, 1999)
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Density

0.891 at 68 °F (USCG, 1999) - Less dense than water; will float
Record name 1,2,3,5-TETRAMETHYLBENZENE
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Vapor Density

4.63 (USCG, 1999) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.49 [mmHg]
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Product Name

1,2,3,5-Tetramethylbenzene

CAS RN

527-53-7
Record name 1,2,3,5-TETRAMETHYLBENZENE
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Record name Benzene, 1,2,3,5-tetramethyl-
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Melting Point

-10.6 °F (USCG, 1999)
Record name 1,2,3,5-TETRAMETHYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,670
Citations
P Jałowiecki, B Janasik - International Journal of Occupational …, 2007 - researchgate.net
Objectives: Physiologically-based toxicokinetic (PB-TK) models are developed to simulate absorption, distribution and excretion of xenobiotics. PB-TK models consist of several groups …
Number of citations: 5 www.researchgate.net
MJL Hoefs, JDH Van Heemst, F Gelin… - Organic …, 1995 - Elsevier
Pyrolysates of kerogens isolated from Indian Ocean surface sediments and from Black Sea Unit II contain abundant 1,2,3,4-tetramethylbenzene (1,2,3,4-TMB) suggesting the presence …
Number of citations: 49 www.sciencedirect.com
P Alarcón, B Bohn, C Zetzsch - Physical Chemistry Chemical Physics, 2015 - pubs.rsc.org
The reaction of OH radicals with a series of methylated benzenes was studied in a temperature range 300–350 K using a flash-photolysis resonance fluorescence technique. Reversible …
Number of citations: 12 pubs.rsc.org
HP Röger, KP Möller, CT O'Connor - Microporous materials, 1997 - Elsevier
The transformation of 1,2,4-trimethylbenzene is proposed as a new probe reaction to monitor the catalytic effects of inertisation of the external surface of HZSM-5. The external surface …
Number of citations: 51 www.sciencedirect.com
J Wanglu, P Ping'an, Y Chiling, X Zhongyao - Journal of Asian earth …, 2007 - Elsevier
1-Alkyl-2,3,6-trimethylbenzenes and a high relative amount of 1,2,3,4-tetramethylbenzene (TTMB) have been previously detected in the marine oils and asphaltenes in the oils from the …
Number of citations: 27 www.sciencedirect.com
MP Hartshorn, JM Readman… - Australian journal of …, 1985 - CSIRO Publishing
Nitration of 1,2,3,5-tetramethylbenzene (2a) with fuming nitric acid gives the tetramethylnitrobenzene (22), products of side-chain modification (23)-(27), the rearranged 6,6-…
Number of citations: 3 www.publish.csiro.au
GW Lee, YW Yoon, SK Lee - Bulletin of the Korean Chemical Society, 2011 - Citeseer
Isomeric trimethylbenzyl radicals were generated and vibronically excited from precursor 1, 2, 3, 5-tetramethylbenzene, isodurene, with a large amount inert carrier gas helium in a …
Number of citations: 12 citeseerx.ist.psu.edu
CP Butts, L Eberson, KL Fulton… - Acta chemica …, 1996 - research-information.bris.ac.uk
The photolysis of the charge-transfer complex of tetranitromethane and 1, 2, 4, 5-tetramethylbenzene in dichloromethane or acetonitrile gives the epimeric 1, 3, 4, 6-tetramethyl-3-nitro-6-…
Number of citations: 6 research-information.bris.ac.uk
SH Park, HK Rhee - Catalysis today, 2000 - Elsevier
The catalytic properties of zeolite NU-87 were investigated in the conversion of 1,2,4-trimethylbenzene in view of the product selectivity. To examine the catalysis by external acid sites, …
Number of citations: 65 www.sciencedirect.com
DPI DPI - JSTOR
Aromatic hydrocarbon-An aromatic hydrocarbon is a hydrocarbon with alternating double and single bonds between carbon atoms forming rings. The term'aromatic'was assigned …
Number of citations: 0 www.jstor.org

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